molecular formula C16H28N2O3 B3085137 tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate CAS No. 1152430-24-4

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate

Cat. No.: B3085137
CAS No.: 1152430-24-4
M. Wt: 296.4 g/mol
InChI Key: XFOYTRXLEICOMI-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H28N2O3 and a molecular weight of 296.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclopentanecarbonyl group, and a tert-butyl carbamate group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. Additionally, it has applications in the study of enzyme inhibitors and receptor ligands .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate can be compared to other similar compounds, such as:

  • tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(cycloheptanecarbonyl)piperidin-4-ylcarbamate

These compounds share similar structural features but differ in the size of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclopentanecarbonyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[1-(cyclopentanecarbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-8-10-18(11-9-13)14(19)12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYTRXLEICOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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